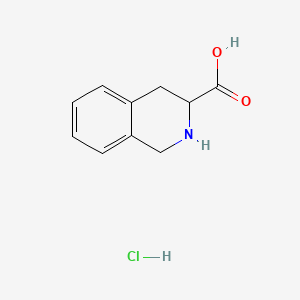
1-(4-Chlorophenyl)-1-Cyclopropanemethanol
Übersicht
Beschreibung
The compound "1-(4-Chlorophenyl)-1-Cyclopropanemethanol" is a chemical that features a cyclopropane ring with a methanol group and a 4-chlorophenyl group attached to it. This structure is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of pharmaceuticals and other organic compounds.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, iodocyclopropylmethanol derivatives, which are structurally related to the compound of interest, can be synthesized via iodohydroxylation of alkylidenecyclopropanes using iodine and water, yielding good to excellent yields . Similarly, trichlorocyclopropane derivatives have been synthesized by reacting (2-chloroprop-1-en-3-yl)sulfides with dichlorocarbene, which is generated from chloroform. This process involves carbenylation of the sulfur atom, followed by a sigmatropic rearrangement and cyclopropanation . These methods provide insights into potential synthetic routes for "1-(4-Chlorophenyl)-1-Cyclopropanemethanol."
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be complex and is often studied using spectroscopic methods such as NMR and X-ray diffraction. For example, the study of trichlorocyclopropane derivatives revealed intramolecular CH-π interactions and the formation of intermolecular halogen bonds . These structural features are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Cyclopropane derivatives undergo various chemical reactions. Flash photolysis of bis(chlorophenylmethyl)cyclopropane can generate radicals and cations through a multi-photon process, which involves ring-opening and proton loss . Additionally, the photochemistry of aromatic halides like 4-chlorophenol can lead to reductive dehalogenation and the formation of aryl cations, which can add to pi nucleophiles . These reactions demonstrate the reactivity of chlorophenyl groups in cyclopropane derivatives and could be relevant to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of halogen atoms and the cyclopropane ring can affect the compound's polarity, boiling point, and stability. Aryloxyphenyl cyclopropyl methanones, which share a similar aryl-cyclopropane motif, have been synthesized and evaluated for their anti-tubercular activities, indicating potential biological activity . Additionally, the ring-opening of donor-acceptor cyclopropanes with acyclic 1,3-diketones has been used for the synthesis of 1,6-dicarbonyl compounds , suggesting that "1-(4-Chlorophenyl)-1-Cyclopropanemethanol" could also undergo similar transformations.
Wissenschaftliche Forschungsanwendungen
Photogeneration and Reactivity of Aryl Cations
The photochemistry of 4-chlorophenol, which is structurally related to 1-(4-Chlorophenyl)-1-Cyclopropanemethanol, has been explored in various solvents. This research indicates the potential for generating aryl cations and their addition to pi nucleophiles, demonstrating a pathway for synthesizing arylated products (Protti, Fagnoni, Mella, & Albini, 2004).
Photochemistry in Water and Cyclodextrins
Studies involving the photochemistry of 4-chlorophenol in water, particularly in the presence of cyclodextrins, show the formation of long-lived intermediates like the 4-hydroxyphenyl cation. This research provides insights into the reaction mechanisms and efficiencies of these intermediates, which could be relevant for derivatives like 1-(4-Chlorophenyl)-1-Cyclopropanemethanol (Manet, Monti, Bortolus, Fagnoni, & Albini, 2005).
Biocatalytic Synthesis
In a study focused on the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a compound structurally similar to 1-(4-Chlorophenyl)-1-Cyclopropanemethanol, recombinant Escherichia coli was used as a whole-cell catalyst in a liquid-liquid biphasic microreaction system. This approach demonstrates the potential for biocatalytic synthesis methods applicable to similar compounds (Chen et al., 2021).
Crystal Structure Analysis
The crystal structure of compounds closely related to 1-(4-Chlorophenyl)-1-Cyclopropanemethanol, such as cyproconazole, has been determined, providing valuable information about molecular configurations and interactions. This type of structural analysis can be essential for understanding the physical and chemical properties of similar compounds (Kang, Kim, Kwon, & Kim, 2015).
Photoelectrochemical Sensors
Research on photoelectrochemical sensors for detecting 4-chlorophenol suggests potential applications for 1-(4-Chlorophenyl)-1-Cyclopropanemethanol in environmental monitoring and pollutant detection. The development of sensitive and selective methods for chlorophenol detection has broad implications for monitoring related compounds (Yan et al., 2019).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new applications for the compound, or new methods of synthesizing it.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZFRSZKNNOKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230759 | |
| Record name | 1-(p-Chlorophenyl)cyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-1-Cyclopropanemethanol | |
CAS RN |
80866-81-5 | |
| Record name | 1-(4-Chlorophenyl)cyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Chlorophenyl)cyclopropanemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(p-Chlorophenyl)cyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-chlorophenyl)cyclopropanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



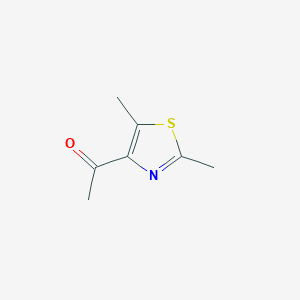
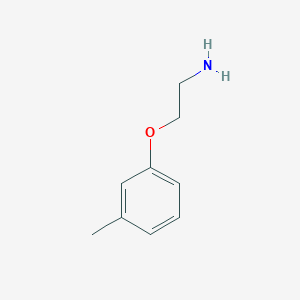
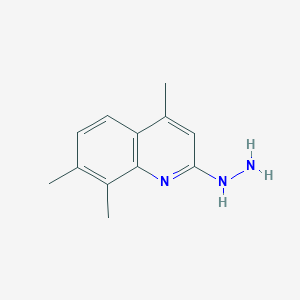
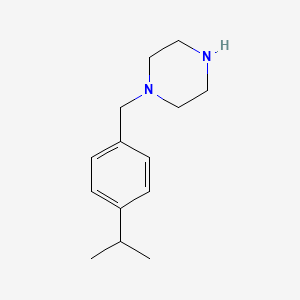
![ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B1299737.png)


![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)


